molecular formula C48H93NO10 B1249019 Catacerebroside B

Catacerebroside B

Katalognummer: B1249019
Molekulargewicht: 844.3 g/mol
InChI-Schlüssel: NUBWPJRCBFPJEK-HGOUHTFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Catacerebroside B is a glycosphingolipid belonging to the cerebroside family, characterized by a sphingoid base linked to a monosaccharide (typically glucose or galactose) and a fatty acyl chain. Its IUPAC name is N-(2R-hydroxy-17Z-tetracosenoyl)-1-beta-glucosyl-4R-hydroxy-sphinganine, with the molecular formula C₄₈H₉₃NO₁₀ and a molecular weight of 843.68 g/mol . Structurally, it is classified as HexCer 42:1;O4, indicating a hexosylceramide with 42 carbons in the sphingoid-fatty acyl chain, one double bond, and four hydroxyl groups .

Eigenschaften

Molekularformel

C48H93NO10

Molekulargewicht

844.3 g/mol

IUPAC-Name

(Z,2R)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracos-17-enamide

InChI

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h13,15,39-46,48,50-56H,3-12,14,16-38H2,1-2H3,(H,49,57)/b15-13-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1

InChI-Schlüssel

NUBWPJRCBFPJEK-HGOUHTFASA-N

Isomerische SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCC/C=C\CCCCCC)O)O)O

Kanonische SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CCCCCCCCCCCCCCC=CCCCCCC)O)O)O

Synonyme

catacerebroside B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Catacerebroside A

  • Structure: Catacerebroside A (C₄₉H₉₁NO₉, MW: 837.67 g/mol) shares a glucosyl-sphingoid backbone with Catacerebroside B but differs in its acyl chain and hydroxylation. It contains a 17Z-tetracosenoyl group and a sphing-4E,8E-dienine base, classified as HexCer 43:3;O3 .
  • Key Differences :
    • Acyl Chain Length : Catacerebroside A has a longer acyl chain (C24 vs. C22 in Catacerebroside B).
    • Hydroxylation : Catacerebroside B has an additional hydroxyl group at the 4R position of the sphinganine base, enhancing polarity .
    • Bioactivity : Catacerebroside A from Mortierella alpina demonstrated moderate cytotoxicity against cancer cell lines (IC₅₀: 15–20 μM), while Catacerebroside B’s hydroxylation may influence its solubility and membrane interaction .

Allantoside

  • Structure: Allantoside (C₄₃H₈₁NO₉, MW: 755.59 g/mol) is a shorter-chain cerebroside (HexCer 37:2;O3) with a pentadecanoyl acyl chain and sphing-4E,8E-dienine base .
  • Key Differences :
    • Chain Length : Shorter acyl chain (C15 vs. C22 in Catacerebroside B) reduces hydrophobicity.
    • Functional Role : Allantoside is associated with stress responses in plants, whereas Catacerebroside B’s hydroxylation suggests specialized roles in eukaryotic membranes .

Table 1: Structural Comparison of Catacerebroside B and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Classification Acyl Chain Length Hydroxylation Sites
Catacerebroside B C₄₈H₉₃NO₁₀ 843.68 HexCer 42:1;O4 C22 4R-hydroxy
Catacerebroside A C₄₉H₉₁NO₉ 837.67 HexCer 43:3;O3 C24 None
Allantoside C₄₃H₈₁NO₉ 755.59 HexCer 37:2;O3 C15 None

Functional and Bioactive Comparisons

Anti-Inflammatory Activity

  • Catacerebroside B: Limited direct studies, but hydroxylation patterns correlate with enhanced anti-inflammatory effects in related cerebrosides (e.g., Cortenuamides A–C reduced TNF-α by 40–60% at 10 μM) .
  • Catacerebroside A : Exhibited weaker activity (20% TNF-α inhibition at 10 μM) due to reduced polarity .

Membrane Interaction

Cytotoxicity

  • Catacerebroside B : Unreported in literature, but structural similarity to Mortierella cerebrosides suggests possible activity against fungal pathogens .
  • Allantoside: No cytotoxicity reported, emphasizing functional divergence despite structural overlap .

Q & A

Basic: What are the standard protocols for isolating and characterizing Catacerebroside B from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol-chloroform mixtures) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm structural identity. Purity is validated via thin-layer chromatography (TLC) and HPLC-UV analysis. Researchers should adhere to detailed experimental reporting standards, including solvent ratios, temperature conditions, and spectral data interpretation, to ensure reproducibility .

Basic: How can researchers validate the identity and purity of synthesized Catacerebroside B?

Methodological Answer:
Validation involves a multi-tiered approach:

  • Structural Confirmation: Compare NMR chemical shifts and MS fragmentation patterns with published databases or authentic standards.
  • Purity Assessment: Use HPLC with diode-array detection (DAD) or evaporative light scattering (ELS) to quantify impurities (>95% purity is typical for biological studies).
  • Reproducibility: Document batch-to-batch variability using statistical measures (e.g., relative standard deviation for retention times). Cross-laboratory validation is recommended to address instrumentation biases .

Advanced: What experimental design considerations are critical for studying Catacerebroside B’s bioactivity in heterogeneous biological samples?

Methodological Answer:

  • Sample Heterogeneity: Use standardized cell lines or primary cultures with strict passage number controls. For in vivo studies, employ genetically homogeneous animal models.
  • Dose-Response Curves: Optimize using Hill slope analysis to account for non-linear effects.
  • Controls: Include vehicle controls, positive controls (e.g., known sphingolipid modulators), and matrix-matched blanks to isolate compound-specific effects.
  • Statistical Power: Calculate sample size a priori using tools like G*Power, factoring in effect size and variability from pilot studies .

Advanced: How should researchers resolve contradictions in reported bioactivity data for Catacerebroside B across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and exposure times.
  • Methodological Audit: Compare protocols for differences in compound solubility (e.g., use of detergents), cell viability assays (MTT vs. ATP-based), or endotoxin contamination.
  • Replication Studies: Systematically replicate conflicting experiments under controlled conditions, documenting all variables in supplemental materials .

Advanced: What strategies improve the translational relevance of in vitro findings on Catacerebroside B to in vivo or clinical models?

Methodological Answer:

  • Pharmacokinetic Profiling: Conduct ADME (absorption, distribution, metabolism, excretion) studies early, using LC-MS/MS to quantify plasma and tissue concentrations.
  • Disease-Relevant Models: Use patient-derived xenografts (PDX) or organoids to mimic human pathophysiology.
  • Mechanistic Depth: Pair phenotypic assays with omics approaches (e.g., lipidomics, transcriptomics) to identify biomarkers of response.
  • Preclinical Rigor: Follow ARRIVE guidelines for animal studies to enhance reproducibility .

Basic: What ethical considerations apply to research involving Catacerebroside B, particularly in animal or human-derived models?

Methodological Answer:

  • Animal Studies: Adhere to institutional Animal Care and Use Committee (IACUC) protocols, minimizing sample sizes via power calculations.
  • Human Tissues: Obtain informed consent for primary cell lines and de-identify data per HIPAA/GDPR standards.
  • Biosafety: Classify Catacerebroside B under appropriate hazard levels (e.g., NIH Risk Group 1/2) based on cytotoxicity profiles .

Advanced: How can researchers address the challenges of studying Catacerebroside B’s synergistic effects with other sphingolipids?

Methodological Answer:

  • Isobolographic Analysis: Quantify synergy using combination index (CI) calculations, where CI < 1 indicates synergism.
  • Mechanistic Triangulation: Use siRNA knockdown or CRISPR-Cas9 to disrupt pathways (e.g., ceramide synthases) and isolate interaction nodes.
  • High-Throughput Screens: Employ dose-matrix designs (e.g., 8x8 concentration grids) to map interaction landscapes .

Basic: What emerging analytical techniques enhance the study of Catacerebroside B’s structural dynamics?

Methodological Answer:

  • Cryo-Electron Microscopy (Cryo-EM): Resolve membrane interactions at near-atomic resolution.
  • Molecular Dynamics (MD) Simulations: Model lipid bilayer incorporation using software like GROMACS.
  • MALDI-TOF Imaging: Spatially map distribution in tissue sections. Cross-validate findings with immunohistochemistry for ceramide-related targets .

Advanced: How should hypothesis-driven and exploratory research approaches be balanced in Catacerebroside B studies?

Methodological Answer:

  • Hybrid Frameworks: Begin with hypothesis-driven targets (e.g., Catacerebroside B’s role in apoptosis) but allocate 20–30% of resources to unbiased screens (e.g., phosphoproteomics).
  • Adaptive Designs: Use Bayesian statistics to iteratively refine hypotheses based on interim data.
  • Falsifiability: Predefine exclusion criteria (e.g., lack of caspase activation) to avoid confirmation bias .

Advanced: What interdisciplinary collaborations are essential for advancing Catacerebroside B research?

Methodological Answer:

  • Chemistry-Biology Interface: Partner with synthetic chemists to optimize bioavailability via prodrug design.
  • Computational Modeling: Collaborate with bioinformaticians to predict off-target effects using QSAR models.
  • Clinical Translation: Engage pharmacologists for Phase 0 microdosing trials, leveraging FDA exploratory IND guidelines .

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